(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride

Vue d'ensemble

Description

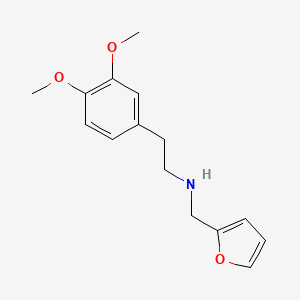

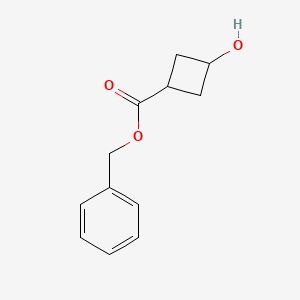

“(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C10H16N2O•HCl and a molecular weight of 253.17 .

Molecular Structure Analysis

The molecular structure of “(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride” is represented by the formula C10H16N2O•HCl . The compound includes a hydrazine group attached to a benzyl group with methoxy and dimethyl substitutions.Applications De Recherche Scientifique

Metabolism and Biochemical Effects

- A study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats identified several metabolites, suggesting complex metabolic pathways that could be relevant to understanding the metabolism of similar compounds (Kanamori et al., 2002).

- Research on 1,2-dimethylhydrazine dihydrochloride revealed its carcinogenic potential in inducing angiosarcomas in hamsters, highlighting the importance of studying the carcinogenicity of hydrazine derivatives (Tóth, 1972).

Pharmacological Applications

- A study on the synthesis and evaluation of benzothiazolotriazine derivatives, including compounds with similar methoxy and methyl groups, found promising anticonvulsant potential in animal models, suggesting a possible pharmacological application for similar structures (Firdaus et al., 2018).

Neurochemical Effects

- The effects of various hydrazines on rat brain neurotransmitters were investigated, revealing significant increases in serotonin and norepinephrine levels, which could imply potential neurochemical applications or implications for similar compounds (Uchida & O'brien, 1964).

Antitumor Activity

- Research into the antitumor and alkylating activities of 1,2-bis(arylsulfonyl)hydrazines indicated that certain structural modifications could enhance antineoplastic efficacy, which may be relevant for the design and synthesis of potential antitumor agents based on the hydrazine scaffold (Shyam et al., 1986).

Mécanisme D'action

Target of Action

The primary target of (4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride is currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It’s known that hydrazines can react with aldehydes and ketones to form hydrazones . In these reactions, nitrogen acts as a nucleophile, reacting with the partially positive carbon of the carbonyl group . The reaction with nitrogen forms the hydrazone in an essentially irreversible process as the adduct dehydrates .

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect

Result of Action

As a biochemical used for proteomics research , it may have diverse effects depending on the specific experimental context

Orientations Futures

Propriétés

IUPAC Name |

(4-methoxy-2,5-dimethylphenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.2ClH/c1-7-5-10(13-3)8(2)4-9(7)6-12-11;;/h4-5,12H,6,11H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKIEWPLLBVORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B3021939.png)